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Compound of Interest

Compound Name: (-)-Cornigerine

Cat. No.: B1220179

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid with significant biological activity.
As an analogue of colchicine, it has garnered interest for its potent antimitotic properties. The
elucidation of its precise chemical structure is a critical aspect of understanding its bioactivity
and potential therapeutic applications. This technical guide provides a comprehensive overview
of the structure elucidation of (-)-Cornigerine, detailing the spectroscopic data and
experimental methodologies involved. While the seminal 1981 paper by Résner, Hsu, and
Brossi definitively established its structure, detailed quantitative spectral data is not widely
available in the public domain. Therefore, this guide presents the logical framework of the
elucidation process, supplemented with expected spectral data based on its known structure
and comparison with closely related colchicinoids.

Molecular Structure and Isomeric Correction

Initially, the structure of cornigerine was misidentified. Through chemical synthesis and
spectroscopic comparison, Résner, Hsu, and Brossi in 1981 corrected the structure to be N-
[(9S)-5,19-dimethoxy-6-0x0-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-
1(19),2,4,7,12,14(18)-hexaen-9-yllacetamide, also known as 2,3-(Methylenedioxy)-2,3-
didemethoxycolchicine[1]. This correction was pivotal in understanding the structure-activity
relationship of this class of compounds.
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Molecular Formula: C21H21NOs[2][3]

Molecular Weight: 383.4 g/mol [2][3]

Exact Mass: 383.13688739 Da[2][3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for (-)-Cornigerine

based on its confirmed structure and data from analogous colchicinoid compounds.

Table 1: Predicted *H NMR Spectral Data for (-)-

Cornigerine

Chemical Shift (9,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
~7.5-7.7 d ~7.0 NH
~7.3 d ~11.0 H-12
~6.8 d ~11.0 H-11
~6.5 S H-4
~6.0 S O-CH2-0
~4.7 m H-7
~3.9 S Ar-OCHs
~3.6 S Ar-OCHs
~2.5-1.8 m CH2-5, CH2-6
~2.0 s N-C(=O)CHs

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 2: Predicted **C NMR Spectral Data for (-)-

Cornigerine
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Chemical Shift (6, ppm) Carbon Type Assighment
~179 Quaternary C=0 (Tropolone)
~170 Quaternary N-C=0

~164 Quaternary C-10

~153 Quaternary C-3a

~151 Quaternary C-7a

~141 Quaternary C-1

~135 Quaternary C-4a

~134 CH C-12

~130 Quaternary C-12a

~127 CH C-8

~113 CH C-11

~108 CH C-4

~101 CH2 O-CH2-O
~61 CHs Ar-OCHs

~56 CHs Ar-OCHs

~52 CH C-7

~36 CH2 C-6

~30 CH2 C-5

~23 CHs N-C(=O)CHs

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 3: Mass Spectrometry Data for (-)-Cornigerine
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m/z lon Notes

383 [M]* Molecular lon

340 [M - COCHs]* Loss of the acetyl group

325 [M - NH2COCHs]* Loss of the acetamide group
296 [M - C3HsNO2]* Further fragmentation

Note: Fragmentation patterns are predicted based on the structure and typical behavior of

colchicinoids.[4]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectral Data

Wavenumber (cm~*) / .
Spectroscopy Assignment
Wavelength (A_max, hm)

IR ~3300 N-H stretch (amide)
~1680 C=0 stretch (amide 1)

~1620 C=0 stretch (tropolone)

~1590 C=C stretch (aromatic)

~1040 C-O stretch (methylenedioxy)

UV-Vis ~245, ~350 T — TU* transitions

Note: These are characteristic absorption values for the given functional groups and

chromophores.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
structure elucidation of natural products like (-)-Cornigerine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A sample of 5-10 mg of purified (-)-Cornigerine is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is
added as an internal standard (6 0.00 ppm).

e 'H NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:
o Instrument: A high-field NMR spectrometer with a carbon probe.
o Parameters:

» Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or APT can also be
used to determine carbon multiplicities).

= Number of scans: 1024-4096, due to the low natural abundance of 13C.
» Relaxation delay: 2-5 seconds.
» Spectral width: 0-220 ppm.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for
establishing connectivity between protons and carbons, confirming the overall structure.
Standard pulse programs and parameters provided by the spectrometer software are
typically used.
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Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to
obtain accurate mass measurements.

lonization Method: Electron lonization (El) or Electrospray lonization (ESI) can be used. ESI
is a softer ionization technique that typically yields the protonated molecule [M+H]*,
providing clear molecular weight information. El causes more fragmentation, which can be
useful for structural elucidation.

Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass
spectrum is recorded over a relevant m/z range (e.g., 50-500 Da). For tandem MS (MS/MS),
the molecular ion is isolated and fragmented to provide further structural information.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small
amount of the sample with dry potassium bromide and pressing it into a thin disk) or as a thin
film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a
salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded. The sample is then placed in the instrument, and the spectrum is recorded,
typically from 4000 to 400 cm~1. The final spectrum is presented as percent transmittance or
absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent
(e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to
give an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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» Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The
sample solution is then placed in the sample beam path, and the absorbance is measured
over a wavelength range of approximately 200-800 nm. The wavelengths of maximum

absorbance (A_max) are recorded.

Structure Elucidation Workflow and Logic

The structural elucidation of (-)-Cornigerine follows a logical progression of spectroscopic
analysis, as depicted in the diagram below.
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Preliminary Analysis

IR Spectroscopy
(Identifies functional groups:
-NH, C=0, C=C, C-0)

UV-Vis Spectroscopy
(Indicates conjugated system)

Mass Spectrometry

NMR Spectroscopy

Structure Confirmation

Final Structure of
(-)-Cornigerine

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of (-)-Cornigerine.
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The process begins with UV-Vis and IR spectroscopy to identify key chromophores and
functional groups. High-resolution mass spectrometry then provides the exact molecular
formula. Finally, a suite of 1D and 2D NMR experiments are used to piece together the carbon-
hydrogen framework and confirm the final structure.

Conclusion

The structure elucidation of (-)-Cornigerine is a classic example of the power of modern
spectroscopic techniques in natural product chemistry. While the definitive primary literature
provides the final structure, a detailed public repository of its quantitative spectral data remains
elusive. This guide has synthesized the known structural information with expected spectral
characteristics to provide a comprehensive resource for researchers. A thorough understanding
of these spectroscopic principles is essential for the continued exploration of colchicinoids and
other bioactive natural products in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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